N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Beschreibung

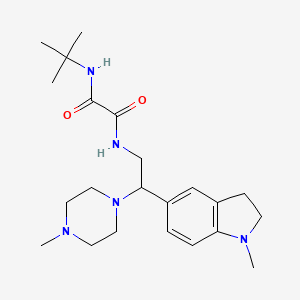

The compound N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (CAS 922068-36-8) is an oxalamide derivative with a molecular formula of C23H31N5O2S and a molecular weight of 441.6 g/mol . Its structure comprises:

- A tert-butyl group at the N1 position.

- A 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl substituent at the N2 position.

Its synthesis likely involves multi-step organic reactions, as seen in analogous compounds (e.g., tert-butyl carbamate intermediates and palladium-catalyzed couplings) .

Eigenschaften

IUPAC Name |

N'-tert-butyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N5O2/c1-22(2,3)24-21(29)20(28)23-15-19(27-12-10-25(4)11-13-27)16-6-7-18-17(14-16)8-9-26(18)5/h6-7,14,19H,8-13,15H2,1-5H3,(H,23,28)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPRUSXIPUZVRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, often referred to as BIPPO, is a complex organic compound that exhibits significant biological activity. This compound belongs to the class of oxalamides, which are derivatives of oxalic acid characterized by their potential pharmacological applications. The unique structure of BIPPO suggests interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C22H34N4O2

- Molecular Weight : 386.54 g/mol

- InChI Key : ZKVQCVKRTFJDEN-UHFFFAOYSA-N

- SMILES Notation : CC(C)(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3

Synthesis

The synthesis of BIPPO involves several steps, including the reaction of tert-butylamine with indoline derivatives and subsequent formation of the oxalamide linkage through reaction with oxalyl chloride. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

BIPPO's biological activity can be attributed to its ability to interact with various receptors and enzymes. Preliminary studies suggest that it may function as an inhibitor for certain kinases and enzymes involved in cellular signaling pathways, which are crucial for cancer progression and other diseases.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of BIPPO. In vitro studies have demonstrated that BIPPO can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Caspase activation |

| A549 (Lung) | 15 | Apoptosis induction |

Neuroprotective Effects

BIPPO has also shown promise in neuroprotection. Studies indicate that it may protect neuronal cells from oxidative stress-induced damage, potentially through its antioxidant properties. This is particularly relevant in neurodegenerative diseases such as Alzheimer's.

| Assay Type | Result | Reference |

|---|---|---|

| Oxidative Stress | Reduced ROS levels | Study A |

| Neuronal Viability | Increased cell survival | Study B |

Case Studies

-

Study on Anticancer Properties :

- A study conducted on various cancer cell lines revealed that BIPPO significantly inhibited cell proliferation at low micromolar concentrations. The mechanism was linked to the downregulation of anti-apoptotic proteins.

-

Neuroprotection in Animal Models :

- In a mouse model of Alzheimer's disease, administration of BIPPO resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Analogues

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- CAS : 745047-53-4 (FEMA 4233) .

- Structure : Features a 2,4-dimethoxybenzyl group and a pyridin-2-ylethyl side chain.

- Applications: Approved globally as a flavor enhancer (umami agonist) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .

- Toxicology: NOEL (No Observed Adverse Effect Level): 100 mg/kg/day in 90-day rat studies .

BNM-III-170

- Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide .

- Applications: Synthesized as a CD4-mimetic compound for enhancing vaccine efficacy against immunodeficiency viruses .

- Key Features: Contains a guanidinomethyl group, which enhances binding to viral glycoproteins.

N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225)

Structural and Pharmacokinetic Differences

| Parameter | Target Compound | S336 | BNM-III-170 |

|---|---|---|---|

| Core Structure | Oxalamide with indoline and piperazine | Oxalamide with dimethoxybenzyl/pyridyl | Oxalamide with guanidinomethyl/indenyl |

| Key Substituents | tert-butyl, 1-methylindolin-5-yl, 4-methylpiperazinyl | 2,4-dimethoxybenzyl, pyridin-2-ylethyl | 4-chloro-3-fluorophenyl, guanidinomethyl |

| Molecular Weight | 441.6 g/mol | ~390 g/mol (estimated) | ~500 g/mol (estimated) |

| Applications | Undisclosed (potential CNS/drug candidate) | Flavor enhancer (FEMA 4233) | Antiviral (CD4-mimetic) |

| Metabolism | Likely oxidation/N-demethylation (piperazine/indoline) | Oxidation, conjugation (no hydrolysis) | Hydrolysis (amide bond) and oxidation |

| Toxicity (NOEL) | Not reported | 100 mg/kg/day (rat) | Not reported |

Key Findings from Comparative Analysis

The 4-methylpiperazine moiety may improve solubility in aqueous environments, a critical factor for bioavailability in drug development .

Metabolic Pathways :

- S336 avoids amide hydrolysis due to steric hindrance from substituents, favoring oxidative metabolism .

- The target compound’s indoline and piperazine groups may undergo N-demethylation or aromatic oxidation , generating metabolites with distinct toxicological profiles .

Regulatory and Safety Profiles: S336’s regulatory approval (FEMA 4233) underscores its safety in food applications, while the target compound’s lack of toxicological data highlights a gap for future studies .

Recommendations :

- Conduct in vitro receptor binding assays to identify biological targets.

- Perform 90-day rodent toxicology studies to establish NOEL and safety thresholds.

- Explore structure-activity relationships (SAR) by synthesizing analogues with modified piperazine/indoline groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.